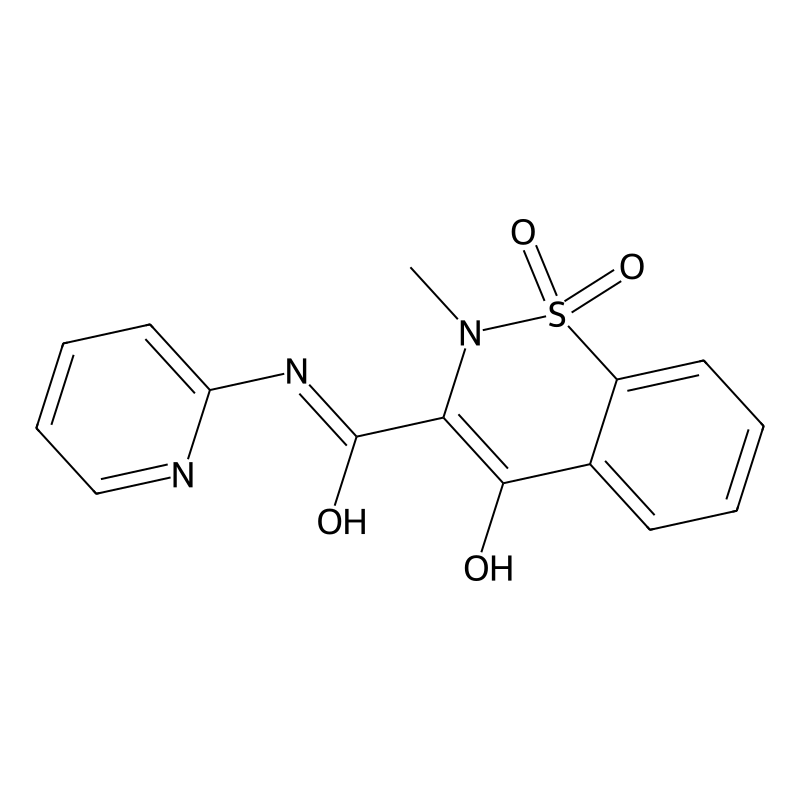

Piroxicam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.43e-01 g/L

Synonyms

Canonical SMILES

Pharmacology

Nanotechnology

Drug Delivery Systems

Clinical Trials

Solubility Research

Anti-Inflammatory Applications

Application Summary: Piroxicam’s anti-inflammatory applications extend to treating sports injuries and reducing pain and inflammation in acute musculoskeletal diseases .

Methods of Application: Topical gels containing Piroxicam are applied to the affected area, providing localized relief from pain and inflammation.

Results and Outcomes: Patients experience significant pain relief and reduced inflammation when using Piroxicam gel for conditions like backache and sports injuries .

Optimization of Piroxicam Nanosuspension

Scientific Field: Pharmaceutics and Nanotechnology

Application Summary: Piroxicam’s poor aqueous solubility and short half-life present challenges in drug formulation. Research has focused on developing a Piroxicam nanosuspension to enhance solubility and in vitro bioavailability .

Methods of Application: An anti-solvent precipitation technique is employed, using polymers like polyvinylpyrrolidone (PVP) K30 and Poloxamer 188 as stabilizers. A full-factorial design is applied to optimize the formulation, focusing on variables such as the concentration of Poloxamer 188 and stirring speed, which affect particle size and solubility .

Results and Outcomes: The optimized nanosuspension exhibits improved phase solubility and a significant increase in in vitro bioavailability. The particle size and zeta potential are characterized, ensuring the stability and efficacy of the nanosuspension .

Piroxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily used to alleviate pain and inflammation associated with conditions such as arthritis. Its chemical formula is , and it has a molar mass of approximately 331.35 g/mol. Piroxicam acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins, thereby reducing inflammation, pain, and fever . The drug is available in various formulations, including capsules, tablets, and topical gels, and is notable for its long half-life of about 50 hours, allowing for once-daily dosing .

Piroxicam's anti-inflammatory effect stems from its ability to inhibit the enzyme cyclooxygenase (COX). COX is responsible for synthesizing prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. By blocking COX, Piroxicam reduces prostaglandin production, thereby mitigating inflammatory symptoms.

Piroxicam, like other NSAIDs, carries potential safety concerns.

- Gastrointestinal (GI) Toxicity: Piroxicam can irritate the stomach lining, increasing the risk of ulcers and bleeding. This risk is particularly high for individuals with a history of GI issues or those taking blood thinners.

- Cardiovascular Risks: Studies suggest a possible association between long-term use of Piroxicam and an increased risk of heart attack and stroke.

- Renal Toxicity: Piroxicam can affect kidney function, especially in patients with pre-existing kidney problems.

Due to these safety considerations, Piroxicam is typically prescribed for short-term use or for patients who cannot tolerate other NSAIDs.

Data:

- A study published in The American Journal of Gastroenterology found that Piroxicam use was associated with a significantly higher risk of upper gastrointestinal bleeding compared to other NSAIDs.

- A meta-analysis published in The Cochrane Database of Systematic Reviews suggests an increased risk of cardiovascular events with long-term use of NSAIDs, including Piroxicam.

Additionally, piroxicam can react with alkyl iodides in alkylation reactions, which have been explored to understand its chemical behavior further . These reactions are indicative of the compound's reactivity and potential pathways for modification or degradation.

The primary biological activity of piroxicam is its anti-inflammatory effect, which is achieved through the reversible inhibition of cyclooxygenase enzymes (both COX-1 and COX-2). This inhibition leads to decreased production of prostaglandins, which are mediators of pain and inflammation . Piroxicam also possesses analgesic and antipyretic properties, making it effective in treating various inflammatory conditions.

Piroxicam can be synthesized through various methods involving the condensation of 2-pyridinecarboxylic acid derivatives with thioamide compounds. A commonly reported synthesis route involves the reaction of 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazin-3-carboxamide with sulfur dioxide or related reagents under specific conditions to yield piroxicam .

Alternative synthetic routes have also been explored to enhance yield and purity. These methods often involve multi-step processes that include cyclization reactions and subsequent functional group modifications.

Piroxicam is primarily used in clinical settings for the management of pain and inflammation associated with various rheumatic diseases, including osteoarthritis and rheumatoid arthritis. It is also employed in treating acute pain conditions such as dysmenorrhea . Additionally, due to its anti-inflammatory properties, piroxicam is sometimes used off-label for other inflammatory disorders.

In pharmaceutical formulations, piroxicam's unique properties allow it to be incorporated into various delivery systems aimed at improving bioavailability and therapeutic efficacy. For instance, formulations utilizing betadex can enhance absorption rates compared to traditional oral forms .

Piroxicam interacts with several other medications and substances that may alter its efficacy or increase the risk of adverse effects. Notably, concurrent use with other NSAIDs or anticoagulants can heighten the risk of gastrointestinal bleeding. Moreover, drugs that affect renal function may influence piroxicam's elimination and increase toxicity risks .

Studies have also indicated interactions with diuretics and antihypertensive medications due to piroxicam's effects on renal prostaglandin synthesis . Understanding these interactions is crucial for optimizing therapeutic regimens involving piroxicam.

Piroxicam shares similarities with several other nonsteroidal anti-inflammatory drugs but exhibits unique characteristics that differentiate it from these compounds. Below are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Meloxicam | Selective COX-2 inhibitor; lower gastrointestinal risk | |

| Diclofenac | Potent anti-inflammatory; commonly used for acute pain | |

| Indomethacin | Strong anti-inflammatory; used for gout attacks | |

| Naproxen | Longer duration; less frequent dosing |

Uniqueness of Piroxicam:

- Long Half-Life: Piroxicam has a notably long half-life compared to many NSAIDs, allowing for less frequent dosing.

- Broad Spectrum Activity: It inhibits both COX-1 and COX-2 enzymes without selectivity.

- Formulation Versatility: Available in various forms including parenteral routes.

Piroxicam exhibits remarkable polymorphic diversity, with seven confirmed crystalline forms identified through various crystallization methods and analytical techniques. The polymorphic landscape encompasses forms obtained through solution crystallization, melt crystallization, and forced crystallization techniques [1] [3] [5].

Forms I and II: Primary Polymorphic Modifications

Form I, also designated as the beta or cubic form, represents the most thermodynamically stable polymorph under ambient conditions [5] [30]. This modification exhibits a monoclinic crystal system with distinctive crystallographic parameters that distinguish it from other polymorphic forms [5]. Form I demonstrates the highest melting point among the polymorphic series and maintains stability under both mechanical and thermal stress conditions [5] [30].

Form II, alternatively termed the alpha or needle form, exists in an orthorhombic crystal system and displays different stability characteristics compared to Form I [5] [6]. Crystal structure analysis has confirmed that Form II corresponds to the previously proposed alpha-2 modification in the literature [5]. The relationship between Forms I and II has been established as enantiotropic, with Form II being more thermodynamically stable at temperatures up to 60 degrees Celsius, while Form I becomes favored at elevated temperatures [44].

Polymorphic Forms III and IV

Form III represents a thermally unstable modification obtained through forced crystallization using dry ice [5]. This polymorph demonstrates conversion behavior to Form II and subsequently to Form I under thermal conditions, indicating its metastable nature [5]. The thermal instability of Form III limits its practical applications but provides valuable insights into the energy landscape of piroxicam polymorphism [5].

Form IV is obtained through specific crystallization conditions involving controlled cooling rates of the piroxicam melt [43]. This modification exhibits intermediate stability properties and contributes to the understanding of the complete polymorphic spectrum of piroxicam [43].

Advanced Polymorphic Forms V, VI, and VII

Recent advances in melt crystallization techniques have led to the discovery of Forms VI and VII through innovative approaches combining melt microdroplets and crystal structure prediction methods [1] [8]. These polymorphs represent thermodynamically less stable modifications compared to the previously known forms obtained primarily through solution crystallization [1] [8].

Form VI and Form VII were successfully characterized through high-quality single crystal X-ray diffraction analysis, with crystals grown from melt microdroplets [1]. The discovery of these forms confirms melt crystallization as an important complement to solution crystallization in polymorph discovery, despite earlier reports suggesting thermal instability of piroxicam for melt crystallization applications [1].

| Polymorphic Form | Crystal System | Thermal Stability | Discovery Method | Reference |

|---|---|---|---|---|

| Form I | Monoclinic | High | Solution crystallization | [5] |

| Form II | Orthorhombic | Moderate | Solution crystallization | [5] |

| Form III | - | Low | Forced crystallization | [5] |

| Form IV | - | Moderate | Melt crystallization | [43] |

| Form VI | - | Low | Melt crystallization | [1] |

| Form VII | - | Low | Melt crystallization | [1] |

Monohydrate Form

In addition to the anhydrous polymorphic forms, piroxicam also exists as a monohydrate modification [3] [5]. The monohydrate form exhibits distinct crystallographic parameters and thermal behavior compared to the anhydrous polymorphs [5]. Dehydration of the monohydrate form leads to conversion to Form I under appropriate conditions [3].

Hydrogen-Bonding Networks in Different Crystal Systems

The polymorphic diversity of piroxicam is fundamentally linked to the various hydrogen-bonding patterns that stabilize different crystal structures. The molecular conformation and intermolecular interactions vary significantly among polymorphic forms, creating distinct three-dimensional networks [5] [9] [12].

Intramolecular Hydrogen Bonding Patterns

Piroxicam molecules exhibit three distinct intramolecular hydrogen bonds that significantly influence molecular conformation and polymorphic behavior [4]. In the neutral tautomeric form, these include O-H···O, N-H···N, and C-H···O type hydrogen bonds that stabilize the trans-trans-trans conformation and maintain molecular rigidity [4].

The molecule demonstrates conformational flexibility through three key torsion angles that define different conformational states [4]. When all torsion angles approach 180 degrees, the molecule adopts a trans-trans-trans conformation, while alternative arrangements lead to cis-trans-cis conformations depending on the specific hydrogen bonding environment [4].

Zwitterionic versus Neutral Forms

The hydrogen bonding networks in piroxicam polymorphs are significantly influenced by the tautomeric state of the molecule [9] [12]. In the neutral form, an intramolecular O-H···O hydrogen bond is formed, while conversion to the zwitterionic form results in proton transfer to the pyridine nitrogen and formation of two N-H···O charge-assisted intramolecular hydrogen bonds [9] [12].

The zwitterionic form of piroxicam exhibits enhanced charge delocalization characteristics, which affects the overall hydrogen bonding network and intermolecular interactions within the crystal structure [22]. This tautomeric flexibility contributes to the observed polymorphic diversity by enabling different packing arrangements and hydrogen bonding geometries [12].

Intermolecular Hydrogen Bonding Networks

The crystal structures of different polymorphic forms exhibit distinct intermolecular hydrogen bonding patterns that define their three-dimensional packing arrangements [5] [9]. Form I displays a head-to-head configuration of molecules, while Form II demonstrates a head-to-tail configuration, reflecting fundamental differences in intermolecular hydrogen bonding orientations [44].

The hydrogen bonding networks extend beyond simple donor-acceptor pairs to include weak hydrogen bonds of electrostatic nature that contribute to overall crystal stability [4]. These networks create layered structures in certain polymorphic forms, with hydrogen bonds maintaining structural integrity within and between molecular layers [9].

Crystal System Dependencies

The hydrogen bonding networks show clear dependencies on the crystal system adopted by each polymorphic form [6] [31]. In the polytypic relationship observed between alpha-1 and alpha-2 polymorphs, identical two-dimensional layers are connected through different symmetry relationships, resulting in distinct space groups and hydrogen bonding geometries [6].

The centrosymmetric interlayer regions involving pyridyl groups in certain polymorphic forms demonstrate enhanced stabilization compared to non-centrosymmetric arrangements, as evidenced by calculated intermolecular interaction energies [6]. This preference for centrosymmetric hydrogen bonding contributes to the relative stability differences observed among polymorphic forms [6].

Thermal Behavior Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry provides comprehensive thermal characterization of piroxicam polymorphic forms, revealing distinct melting points, thermal transitions, and stability relationships that are fundamental to understanding polymorphic behavior [5] [13] [17].

Melting Point Characteristics

The melting points of piroxicam polymorphic forms exhibit significant variations that reflect their relative thermodynamic stabilities [5] [28] [29]. Form I demonstrates the highest melting point at approximately 201-206 degrees Celsius, consistent with its designation as the most stable polymorphic modification under standard conditions [28] [29] [38].

Form II exhibits a lower melting point compared to Form I, with differential scanning calorimetry revealing broadened melting peaks with shoulder features that indicate the presence of multiple crystal species with minor differences in thermal behavior [17]. The thermal analysis confirms the enantiotropic relationship between Forms I and II, with transition temperatures occurring in the range of 60-196 degrees Celsius [44].

Form III displays the most complex thermal behavior, showing conversion to Form II followed by subsequent transformation to Form I during heating cycles [5] [17]. The thermal instability of Form III is evidenced by its rapid conversion under mild heating conditions, limiting its practical applications but providing valuable thermodynamic data [5].

Thermal Decomposition Kinetics

Comprehensive kinetic studies under non-isothermal conditions reveal that piroxicam thermal decomposition follows first-order kinetics with activation energies in the range of 72-82 kilojoules per mole [17]. The relatively low activation energy values indicate moderate thermal stability of the active pharmaceutical compound [17].

The thermal decomposition process occurs through complex mechanisms involving successive and concurrent reactions, particularly after approximately 30-35 percent mass loss [17]. Thermogravimetric analysis demonstrates that decomposition initiates around 200 degrees Celsius and continues to 450 degrees Celsius with approximately 80 percent total mass loss [17].

| Parameter | Form I | Form II | Form III | Reference |

|---|---|---|---|---|

| Melting Point (°C) | 201-206 | 192-194 | Unstable | [28] [29] |

| Thermal Stability | High | Moderate | Low | [5] |

| Activation Energy (kJ/mol) | 72-82 | - | - | [17] |

| Decomposition Onset (°C) | ~200 | ~200 | <200 | [17] |

Pressure Effects on Thermal Properties

High-pressure differential scanning calorimetry studies demonstrate significant melting point depression in the presence of carbon dioxide atmospheres [19]. Under 40 bar carbon dioxide pressure, the melting onset temperature decreases by approximately 5.5 Kelvin to 196 degrees Celsius compared to ambient pressure conditions [19].

Further pressure increases to 63 bar result in additional melting point depression of 2.5 Kelvin, demonstrating the susceptibility of piroxicam thermal properties to environmental conditions [19]. This pressure sensitivity has implications for processing and crystallization optimization under supercritical fluid conditions [19].

Thermal Stability Comparisons

Comparative thermal analysis reveals that the presence of excipients significantly affects the thermal stability of piroxicam formulations [17]. Pure piroxicam demonstrates superior thermal stability compared to pharmaceutical formulations containing various excipients, with the latter showing more complex thermal profiles and reduced decomposition temperatures [17].

The thermal behavior differences among polymorphic forms provide clear criteria for polymorph identification and quality control applications [17]. Kinetic parameters derived from thermal analysis serve as valuable tools for estimating thermal stability and predicting shelf-life characteristics under various storage conditions [17].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Raman, Infrared)

Spectroscopic techniques provide detailed molecular-level characterization of piroxicam polymorphic forms, revealing structural differences, hydrogen bonding variations, and conformational states that distinguish different crystal modifications [20] [21] [26].

Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for different polymorphic forms of piroxicam [5] [21]. Forms I and II demonstrate significant differences in chemical shifts for carbon atoms at positions 2, 8, 10, 11, 12, 13, 14, and 15, providing clear spectroscopic fingerprints for polymorph identification [5].

The chemical shift variations in the benzothiazine ring carbons indicate differences in hydrogen bonding of the enol hydroxyl and sulfoxide groups between polymorphic modifications [5]. Additionally, differences in pyridine carbon chemical shifts reflect variations in intermolecular van der Waals interactions among different crystal forms [5].

Proton nuclear magnetic resonance studies combined with selective proton-carbon nuclear Overhauser effect measurements provide detailed information about solution structure and molecular dynamics [20]. Carbon spin-lattice relaxation rate measurements enable determination of reorientational rates of proton-carbon vectors and analysis of internal motions within the pyridyl moiety [20].

Complete carbon-13 chemical shift tensors have been determined for polymorphic forms I and II, as well as the monohydrate form, providing comprehensive three-dimensional nuclear magnetic resonance characterization [21]. The integration of nuclear magnetic resonance parameters with X-ray powder diffraction and density functional calculations yields improved models of local solid-state structures [21].

Raman Spectroscopy Applications

Raman spectroscopy demonstrates exceptional capability for polymorphic form identification, with different piroxicam crystal modifications exhibiting highly distinguishable spectral patterns [23] [34]. The technique provides rapid, non-destructive analysis suitable for pharmaceutical quality control applications and polymorph screening procedures [23].

Surface-enhanced Raman chemical imaging combined with multivariate analysis enables detection of low-dose polymorphic impurities at concentrations as low as 0.1 percent by weight in pharmaceutical formulations [23]. The enhanced sensitivity achieved through silver nanoparticle substrates allows reduction of acquisition times by a factor of six compared to conventional Raman microscopy [23].

Polymorphic forms beta and alpha show clear spectral differences in terms of band positions and intensities, with crystallographic orientation effects influencing the degree of signal enhancement observed in surface-enhanced Raman measurements [23]. The preferred orientation of specific crystallographic planes affects molecular orientation relative to metallic enhancement surfaces [23].

Infrared Spectroscopy Characterization

Fourier transform infrared spectroscopy provides detailed vibrational characterization of piroxicam polymorphic forms, with spectral differences primarily attributed to variations in hydrogen bonding patterns and molecular conformations [5] [26]. The technique enables identification of specific functional group environments and intermolecular interaction changes among different crystal forms [5].

Characteristic absorption peaks at 3333 and 3338 wavenumbers correspond to hydroxyl and amino bond stretching vibrations, respectively [28]. The presence and positions of these peaks provide diagnostic information about hydrogen bonding states and tautomeric forms present in different polymorphic modifications [22] [28].

Vibrational frequency calculations using Hartree-Fock and density functional theory methods with 6-311++G(d,p) basis sets enable detailed interpretation of experimental infrared spectra [26]. Potential energy distribution analysis facilitates assignment of vibrational modes and understanding of molecular dynamics in different polymorphic states [26].

| Spectroscopic Method | Key Diagnostic Features | Applications | Reference |

|---|---|---|---|

| Carbon-13 NMR | Chemical shift differences at C2, C8, C10-C15 | Polymorph identification | [5] [21] |

| Proton NMR | Nuclear Overhauser effects, relaxation rates | Solution structure analysis | [20] |

| Raman | Distinguishable band patterns | Quality control, low-dose detection | [23] |

| Infrared | Hydrogen bonding signatures at 3333-3338 cm⁻¹ | Tautomer identification | [26] [28] |

Solid-State Nuclear Magnetic Resonance Insights

Advanced solid-state nuclear magnetic resonance techniques provide unique insights into polymorphic structures that complement traditional X-ray diffraction methods [25]. Magic-angle spinning experiments combined with double-quantum correlations confirm three-dimensional packing arrangements and validate crystal structure determinations [25].

Gauge-included projector augmented wave calculations of nuclear magnetic resonance chemical shifts demonstrate excellent agreement with experimental values for proton, carbon-13, and nitrogen-15 nuclei across different polymorphic forms [25]. These computational approaches enhance confidence in crystal structure solutions, particularly for polymorphs with challenging diffraction characteristics [25].

Acid Dissociation Constant Determination

The acid dissociation constant (pKa) of piroxicam has been extensively studied using multiple analytical techniques. High performance liquid chromatography analysis yielded a pKa value of 5.3, while ultraviolet-visible spectrophotometry determined the value to be 5.7 [1]. These experimental values fall within the range of previously reported literature values, which vary from 4.76 to 6.3 depending on the experimental conditions and methods employed [1] [2].

The discrepancy in pKa values can be attributed to the different experimental approaches and solvent systems used. The HPLC method employed phosphate buffer and methanol mixtures, while UV-Vis spectrophotometry utilized aqueous phosphate buffer with potassium chloride. The literature value of 6.3 was determined in a 2:1 dioxane:water system, highlighting the influence of solvent composition on ionization behavior [2] [3].

Partition Coefficient Analysis

The partition coefficient (Log P) of piroxicam was experimentally determined to be 1.58 using the shake-flask method with 1-octanol and aqueous buffer systems [1]. This value represents the lipophilicity of the neutral, unionized form of the compound and falls between the predicted values (0.6-2.2) and the experimental value (3.06) reported in the DrugBank database [1].

Table 1: Solubility and Partition Coefficient Properties

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| pKa (HPLC method) | 5.3 | HPLC with phosphate buffer/methanol | Çelebier et al. (2020) |

| pKa (UV-Vis method) | 5.7 | UV-Vis spectrophotometry at 285 nm | Çelebier et al. (2020) |

| Log P (Experimental) | 1.58 | Shake-flask method, calculated from Log D | Çelebier et al. (2020) |

| Log D at pH 3.17 | 1.57 | Shake-flask with 1-octanol | Çelebier et al. (2020) |

| Log D at pH 6.56 | 0.46 | Shake-flask with 1-octanol | Çelebier et al. (2020) |

| Solubility in water | Practically insoluble | Aqueous medium | ChemicalBook/IARC |

Distribution Coefficient Variations

The distribution coefficient (Log D) exhibits significant pH dependence, reflecting the ionization state of piroxicam at different pH values. At pH 3.17, the Log D value was 1.57, decreasing progressively to 0.46 at pH 6.56 [1]. This pH-dependent behavior is consistent with piroxicam being a weak acid that becomes increasingly ionized at higher pH values, resulting in greater partitioning into the aqueous phase [1].

Solubility Characteristics

Piroxicam demonstrates poor aqueous solubility, being practically insoluble in water while showing good solubility in organic solvents such as methylene chloride [2] [3]. The compound exhibits slight solubility in anhydrous ethanol and can be crystallized from methanol [2] [3]. This solubility profile significantly impacts its bioavailability and necessitates various pharmaceutical approaches to enhance dissolution.

The solubility behavior is strongly influenced by pH, with piroxicam showing enhanced solubility at pH values above its pKa due to ionization of the enolic hydroxyl group [4]. Preferential solvation studies have demonstrated that piroxicam solubility depends on solute-solvent specific interactions, polarizability, and cohesive forces of the solvent, as manifested through Hildebrand's solubility parameter [5] [6].

Photodegradation Mechanisms and Stability Analysis

Photodegradation Kinetics

Piroxicam exhibits complex photodegradation behavior that follows first-order kinetics within a 20-50% drug loss range [7] [8]. The photodegradation rate constants vary significantly with pH, ranging from 2.04 to 10.01 min⁻¹ under artificial xenon irradiation [7] [8]. The rate-pH profile follows a characteristic U-shaped curve, indicating both specific acid and base catalysis mechanisms [7].

Table 2: Photodegradation and Stability Analysis

| Parameter | Value | Conditions | Degradation Profile | Reference |

|---|---|---|---|---|

| Photodegradation rate constant (pH 2.0) | 10.01 min⁻¹ | Artificial xenon irradiation | U-shaped pH profile (acid catalysis) | Nazim et al. (2011) |

| Photodegradation rate constant (pH 4.0-6.0) | 2.04-4.0 min⁻¹ | Neutral conditions, xenon source | Minimum degradation region | Nazim et al. (2011) |

| Thermal degradation rate constant (pH 6.0) | 3.06×10⁻³ min⁻¹ | Elevated temperature | Bell-shaped pH profile | Nazim et al. (2011) |

| UV absorption maximum (water) | 358 nm | Aqueous solution | Electronic transition | ChemicalBook |

| Stability in dark at 40°C | Stable for 24 months | Dark storage conditions | No degradation observed | IARC Monograph |

pH-Dependent Stability Profiles

The photodegradation mechanism demonstrates distinct pH dependence, with maximum degradation occurring under both strongly acidic (pH 2.0) and alkaline (pH 12.0) conditions [7] [8]. The minimum degradation occurs in the pH range of 4.0-6.0, where the rate remains relatively constant due to solvent-catalyzed reactions involving unionized water molecules [7].

The thermal degradation profile differs significantly from photodegradation, exhibiting a bell-shaped pH relationship with maximum degradation occurring around pH 6.0 [7] [8]. This thermal instability is enhanced in the presence of acetate ions but remains unaffected by citrate and phosphate buffer systems [7] [8].

Spectroscopic Properties and Electronic Transitions

Piroxicam exhibits characteristic ultraviolet absorption with maximum absorption occurring at 358 nm in aqueous solutions [2] [9] [10] [11]. In methanol, the compound shows multiple absorption bands at 256, 290, and 358 nm, while in acidic conditions (0.1 M HCl), the absorption maximum shifts to 242 nm due to protonation effects [2] [9].

The compound demonstrates large Stokes-shift emission due to excited-state intramolecular proton transfer from the enol to keto tautomer, occurring in less than 100 femtoseconds in both organic solvents and acidic aqueous solutions [12]. This ultrafast process is barrierless and represents a key photophysical property of the molecule [12].

Stabilization Strategies

Enhanced photostability can be achieved through inclusion complex formation with 2-hydroxypropyl-β-cyclodextrin [13] [14]. These complexes provide physical protection from photodegradation by encapsulating the piroxicam molecule within the cyclodextrin cavity, significantly reducing exposure to degradative light conditions [13] [14].

Under appropriate storage conditions (40°C in darkness), piroxicam remains stable for at least 24 months, with the primary degradation products being 2-aminopyridine, 2-methyl-2H-1,2-benzothiazine-4-(3H)one 1,1-dioxide, and N-methyl-N'-(2-pyridinyl)ethanediamide [3].

Tautomeric Equilibrium in Solution Phase

Tautomeric Forms and Structural Dynamics

Piroxicam exhibits rich tautomeric behavior with multiple possible forms including enol-amide, zwitterionic, cationic, and anionic structures [15] [16] [17]. The predominant tautomeric form depends on solvent properties, concentration, and pH conditions. In organic solvents such as ethanol and dimethyl sulfoxide, the enol-amide tautomer predominates and exists primarily as sandwich-type dimers stabilized through π-π stacking interactions [15] [16] [17].

Table 4: Tautomeric Forms and Solution Equilibria

| Tautomeric Form | Predominant Conditions | Stability/Properties | Detection Method | pKa Values | Reference |

|---|---|---|---|---|---|

| Enol-amide (neutral) | Organic solvents (ethanol, DMSO) | Most stable in non-polar solvents | UV-Vis, NMR, quantum calculations | N/A (neutral) | Ivanova et al. (2015) |

| Zwitterionic | Aqueous solutions, high pH | Favored by hydrogen bonding with water | UV-Vis spectroscopy, pH titration | Related to enol pKa ~5.3-5.7 | Ivanova et al. (2015) |

| Cationic (protonated pyridine) | Acidic conditions (pH < 2) | Low pH stabilization | UV-Vis spectrophotometry | Pyridine pKa ~1.8-2.1 | Wilkosz et al. (2017) |

| Sandwich-type dimer | Concentrated organic solutions | Self-aggregation through π-π stacking | NMR, UV-Vis, theoretical calculations | N/A (aggregated) | Ivanova et al. (2015) |

Solvent-Dependent Equilibria

The addition of water to organic solutions leads to distortion of the dimer aggregates and gradual shift of the equilibrium toward the zwitterionic tautomer [15] [16] [17]. This transition is driven by enhanced hydrogen bonding interactions between piroxicam and water molecules, which compete with the intermolecular interactions responsible for dimer formation [15] [16].

Quantum chemical calculations using M06-2X/TZVP level of theory have been employed to explain the stability relationships between different tautomers as functions of solvent properties and concentration [15] [16] [17]. These calculations confirm that solvent dipolarity/polarizability and hydrogen bonding interactions play crucial roles in determining the position of absorption maxima and tautomeric equilibria [15] [16].

pH-Dependent Tautomeric Distribution

In aqueous environments, piroxicam can exist in multiple ionization states depending on pH. The pyridine nitrogen can be protonated at very low pH (pKa ~1.8-2.1), while the enolic hydroxyl group can be deprotonated at higher pH values (pKa ~5.3-5.7) [18] [19]. This results in a complex acid-base equilibrium system with pH-dependent distribution of cationic, neutral, zwitterionic, and anionic forms [18] [19].

Conformational Analysis

Crystallographic studies have identified specific conformational preferences for piroxicam molecules in different solid-state forms [20] [21]. The torsion angles around key bonds (C10-N3, pyridine ring orientation, and benzothiazine ring positioning) can be classified into trans-trans-trans and cis-trans-cis conformations depending on the crystal packing environment [20] [21].

The femtosecond dynamics studies reveal that excited-state intramolecular proton transfer occurs in neutral and cationic enol-type structures, leading to formation of keto tautomers in less than 100 femtoseconds [19]. This ultrafast process is barrierless and represents a key mechanistic pathway for photophysical behavior [19].

Surface Properties and Particle Engineering

Surface Activity and Interfacial Behavior

Piroxicam demonstrates minimal surface activity compared to other nonsteroidal anti-inflammatory drugs such as ibuprofen [22] [23] [24]. Tensiometer measurements with palm oil esters and various pH phosphate buffer systems reveal that piroxicam has no significant effect on surface tension values or interfacial tensions between oil and aqueous phases [22] [23] [24].

Table 5: Surface Properties and Particle Engineering

| Property/Parameter | Value/Finding | Method/Conditions | Significance/Application | Reference |

|---|---|---|---|---|

| Surface Activity (vs. Ibuprofen) | No surface activity | Tensiometer measurements with palm oil esters | Unlike ibuprofen, no surfactant properties | Abdulkarim et al. (2012) |

| Particle Size Range (Microcrystallization) | 7-34 μm | Antisolvent crystallization via metallic membranes | Controlled particle size for specific applications | Jiang et al. (2017) |

| Particle Size Range (Nanocrystallization) | 136-279 nm | High-pressure homogenization with surfactants | Enhanced dissolution and bioavailability | Krishnatreyya et al. (2019) |

| Surface Area Enhancement | 2.10-4.39 m²/g | BET surface area analysis | Enhanced dissolution rate through increased surface | Various studies |

| Zeta Potential (SLN) | -14.5 to -27.5 mV | Electrophoretic light scattering | Colloidal stability of nanoformulations | Krishnatreyya et al. (2019) |

Particle Size Control and Engineering

Advanced particle engineering techniques enable precise control of piroxicam particle size across multiple scales. Microcrystallization using antisolvent precipitation via metallic membranes with ordered pore arrays produces particles ranging from 7-34 μm with narrow size distributions [25]. The particle size can be controlled through parameters including piroxicam concentration in feed solution (15-25 g L⁻¹), antisolvent/solvent volume ratio (5-30), and type of antisolvent employed [25].

Nanocrystallization approaches using high-pressure homogenization followed by sonication produce solid lipid nanoparticles with sizes ranging from 136-279 nm [26]. The particle size decreases with increasing surfactant concentration due to reduced interfacial tension between the lipid matrix and aqueous dispersion medium [26]. Optimized formulations using stearic acid as lipid matrix with Pluronic F68 and phospholipon 80 as surfactant systems achieve polydispersity indices of 0.206-0.479 [26].

Morphological Control and Crystal Habit

Crystal engineering approaches enable control over particle morphology, producing spherical, cubic, and needle-shaped crystals depending on crystallization conditions [27] [28] [29]. Scanning electron microscopy analysis reveals that recrystallization from different solvent systems yields distinct morphological characteristics, with needle forms obtained from fast cooling and cubic forms from slow crystallization processes [27] [28] [29].

The crystal habit significantly influences dissolution behavior, with different morphologies showing varying wettability characteristics. Monohydrate forms demonstrate higher dissolution rates compared to cubic forms, which in turn perform better than needle-shaped crystals [30] [31]. This morphology-dissolution relationship is attributed to differences in surface area, wetting properties, and crystal packing arrangements [30] [31].

Surface Area Enhancement and Dissolution

Particle engineering techniques can achieve substantial surface area enhancement, with values ranging from 2.10 to 4.39 m²/g depending on the processing method employed [32] [33]. Melt sonocrystallization produces uniformly shaped smaller particles that demonstrate 76.45% enhancement in solubility and 33.33% improvement in intrinsic dissolution rate compared to the original form.

The enhanced dissolution performance is directly related to increased surface area available for drug-solvent interactions. Modified crystal forms prepared using polymer-assisted crystallization methods show up to 2-fold increases in dissolution rates, with 99.8% drug release achieved within 3 hours compared to 56.8% for untreated piroxicam [27] [32].

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

198 - 200 °C

Storage

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Piroxicam and its biotransformation products are excreted in urine and feces, with about twice as much appearing in the urine as in the feces. Approximately 5% of a piroxicam dose is excreted unchanged. However, a substantial portion of piroxicam elimination occurs by hepatic metabolism. Piroxicam is excreted into human milk.

0.14 L/kg

Metabolism Metabolites

Piroxicam has known human metabolites that include 5'-Hydroxypiroxicam.

Wikipedia

Tröger's_base

FDA Medication Guides

Piroxicam

CAPSULE;ORAL

PFIZER

04/28/2021

Biological Half Life

Use Classification

Pharmaceuticals

Dates

2: Penkina A, Semjonov K, Hakola M, Vuorinen S, Repo T, Yliruusi J, Aruväli J,

3: Garg V, Singh H, Bhatia A, Raza K, Singh SK, Singh B, Beg S. Systematic

4: Calvo AM, Santos GM, Dionísio TJ, Marques MP, Brozoski DT, Lanchote VL,

5: Sahu CR. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice

6: Sivaraman A, Banga AK. Formulation and evaluation of sublingual delivery of

7: Rai N, Sarkar M, Raha S. Piroxicam, a traditional non-steroidal

8: Choisunirachon N, Jaroensong T, Yoshida K, Saeki K, Mochizuki M, Nishimura R,

9: Maciá Martínez MÁ. Economic evaluation of the restriction in the use piroxicam

10: Farooq A, Yar M, Khan AS, Shahzadi L, Siddiqi SA, Mahmood N, Rauf A, Qureshi

11: Bhattacharya P, Pandey AK, Paul S, Patnaik R. Piroxicam-mediated modulatory

12: John P, Azeem W, Ashfaq M, Khan IU, Razzaq SN. Stability indicating RP-HPLC

13: Santiago RM, Tonin FS, Barbiero J, Zaminelli T, Boschen SL, Andreatini R, Da

14: Lavrič Z, Pirnat J, Lužnik J, Puc U, Trontelj Z, Srčič S. (14) N nuclear

15: Astani A, Albrecht U, Schnitzler P. Piroxicam inhibits herpes simplex virus

16: Hasegawa Y, Higashi K, Yamamoto K, Moribe K. Direct evaluation of molecular

17: KandaSwamy GV, Dhanasekaran AK, Elangovan A, John B, Viswaroop B, Vedanayagam

18: Suresh S, Gunasekaran S, Srinivasan S. Vibrational spectra (FT-IR, FT-Raman),

19: Singh AK, Pathak K. Colon specific CODES based Piroxicam tablet for colon

20: Holgersen K, Dobie R, Farquharson C, vanʼt Hof R, Ahmed SF, Hansen AK, Holm